molecular formula C16H17NO3 B1431239 Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate CAS No. 64034-95-3

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate

Cat. No. B1431239
CAS RN: 64034-95-3
M. Wt: 271.31 g/mol
InChI Key: ZEZKQHDIWJCWBX-UHFFFAOYSA-N
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Description

The compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. Picolinic acid and its derivatives are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like FTIR, 1H NMR, 13C NMR, and CHNS analyses .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Fredriksson and Stone-Elander (2002) introduced a new microwave-enhanced method for rapid demethylation of methyl phenyl ethers, which is relevant for synthesizing precursor compounds for labeling by alkylation. This technique can be applied to modify the chemical structure of compounds similar to "Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate" for specific scientific applications, such as radiochemistry and drug development (Fredriksson & Stone-Elander, 2002).

  • Minegishi et al. (2015) found that certain methyl-substituted compounds exhibited promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This suggests that structural analogs of "Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate" could be explored for their potential antitumor properties (Minegishi et al., 2015).

Bioactive Molecules and Material Science Applications

  • Gobis et al. (2022) synthesized new derivatives of 4-phenylpicolin with a thiosemicarbazone structure, evaluating them for tuberculostatic activity. This research highlights the potential of structurally similar compounds to "Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate" in developing new antitubercular agents with effective microbial inhibition properties (Gobis et al., 2022).

  • Zhou et al. (2010) created a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, showcasing the utility of quinoline derivatives in developing sensors for metal ions. This demonstrates the versatility of compounds related to "Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate" in analytical chemistry and environmental monitoring (Zhou et al., 2010).

properties

IUPAC Name

methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-13(12-7-5-4-6-8-12)9-14(11(2)18)17-15(10)16(19)20-3/h4-9,11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKQHDIWJCWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=CC=C2)C(C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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